molecular formula C8H13NO2 B2355565 Methyl 4-azaspiro[2.4]heptane-5-carboxylate CAS No. 1779370-30-7

Methyl 4-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2355565
CAS No.: 1779370-30-7
M. Wt: 155.197
InChI Key: WKJYSSFGQYBIQH-UHFFFAOYSA-N
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Description

Key Structural Attributes:

Property Value/Description
Spiro center Quaternary carbon (C5) bridging two rings
Cyclopropane ring Bond angles ~60°, high ring strain
Azacycle conformation Envelope-like puckering
Chiral centers One (C5)

The stereochemistry at C5 determines the spatial arrangement of the ester group relative to the spiro framework. Computational models suggest that the (R) -configuration minimizes steric clashes between the methyl ester and azacycle substituents . The InChI code (1S/C8H13NO2/c1-11-7(10)6-2-3-8(9-6)4-5-8/h6,9H,2-5H2,1H3 ) and SMILES notation (COC(=O)C1CCC2(N1)CC2 ) encode this stereochemical specificity .

Properties

IUPAC Name

methyl 4-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-2-3-8(9-6)4-5-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJYSSFGQYBIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(N1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Temperature : −65°C (initial), room temperature (post-addition)
  • Catalyst : Tetraisopropyl titanate (Ti(OiPr)₄)
  • Workup : Aqueous extraction, saturated brine wash, sodium sulfate drying

This method’s scalability is hindered by the use of cryogenic conditions, though its high yield makes it preferable for laboratory-scale synthesis.

Carboxylation and Esterification

A novel carboxylation strategy involves deprotonating 4-azaspiro[2.4]heptane derivatives with sec-butyllithium (sec-BuLi) and tetramethylethylenediamine (TMEDA) at −78°C, followed by CO₂ bubbling to introduce the carboxylic acid moiety. Subsequent esterification with methanol and thionyl chloride (SOCl₂) yields the methyl ester.

Key Steps:

  • Deprotonation : sec-BuLi/TMEDA in THF at −78°C.
  • Carboxylation : CO₂ gas for 30 minutes.
  • Esterification : SOCl₂ in methanol, 48 hours at room temperature.

This route achieves 72% yield for the Boc-protected intermediate, though the final esterification step requires optimization to improve purity.

Sodium Hydride-Mediated Cyclization

A straightforward cyclization method utilizes sodium hydride (NaH) in toluene at 70°C. Methyl-5-(1-arylethyl)-5-azaspiro[2.4]heptane-6-carboxylate precursors undergo base-induced intramolecular cyclization, yielding the target compound in 53–66% yield.

Limitations:

  • Moderate yields due to competing side reactions.
  • Requires rigorous drying of solvents to prevent NaH decomposition.

Dihalocarbene Addition for Industrial Scalability

Recent advancements employ dihalocarbene intermediates generated from tribromoacetate salts under phase-transfer conditions (e.g., benzyltriethylammonium chloride). This method constructs the cyclopropane ring via a [2+1] cycloaddition, followed by reductive hydrodehalogenation using zinc dust.

Advantages:

  • Yield : 70–85% with >98% purity.
  • Scalability : Suitable for continuous flow microreactor systems.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Simmon-Smith 60–82 90–95 Versatile for proline derivatives Moisture-sensitive conditions
Grignard Reagent 93 >95 High yield Cryogenic temperatures required
Carboxylation 72 85–90 Novel CO₂ utilization Multi-step process
NaH Cyclization 53–66 >95 Simplicity Moderate yields
Dihalocarbene Addition 70–85 >98 Industrial scalability Requires toxic reagents

Chemical Reactions Analysis

Types of Reactions

Methyl 4-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of new spirocyclic compounds with different functional groups .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 4-azaspiro[2.4]heptane-5-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique spirocyclic structure allows for the development of new compounds with varied functionalities. It is particularly useful in the preparation of derivatives that exhibit biological activity, such as those targeting viral infections like hepatitis C .

Biological Research

Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been investigated for its role as a precursor in the synthesis of hepatitis C virus NS5A inhibitors, which are critical in developing effective treatments against this viral infection . The compound's derivatives have demonstrated significant activity against various strains of viruses, suggesting its utility in antiviral drug development.

Enzyme Inhibition
this compound has been evaluated for its enzyme inhibition properties. Research indicates that it may inhibit key enzymes involved in viral replication, thereby hindering the lifecycle of pathogens such as SARS-CoV-2. A notable study synthesized a derivative that showed promising results as a potent inhibitor of the SARS-CoV-2 3CL protease, which is essential for viral replication .

Medicinal Applications

Therapeutic Potential
The compound's unique structure makes it a candidate for therapeutic applications beyond antiviral activity. Ongoing research is exploring its effects on various biological pathways, including anti-inflammatory and antimicrobial activities. Its derivatives are being tested for efficacy against bacterial infections and inflammatory diseases, showcasing its versatility in medicinal chemistry .

Industry Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized to produce specialty chemicals with unique properties. These chemicals find applications in materials science and the development of novel polymers and coatings that require specific mechanical or thermal characteristics.

Case Studies

Study Focus Findings Reference
Antiviral ActivityDerivatives showed significant inhibition of hepatitis C virus replication.
Enzyme InhibitionIdentified as a potent inhibitor of SARS-CoV-2 3CL protease with high potency.
Antimicrobial EffectsExhibited antimicrobial properties against Staphylococcus aureus and E. coli.

Mechanism of Action

The mechanism of action of methyl 4-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate (4a)

  • Structure : Differs by a ketone group at position 6.
  • Synthesis : Derived from dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate (3a) via hydrolysis, yielding 50% as a solid .
  • Key Properties: Molecular formula $ C8H{11}NO_3 $, lower yield (50%) due to competing decarboxylation. The oxo group enhances electrophilicity, making it reactive toward nucleophilic additions .

tert-Butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate

  • Structure : tert-Butyl ester with a ketone at position 7.
  • Properties: Molecular formula $ C{11}H{17}NO_3 $. The bulky tert-butyl group improves stability under acidic conditions compared to methyl esters, but reduces reactivity in ester hydrolysis .

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

  • Structure : Incorporates an oxygen atom (oxa) and a phenyl substituent.
  • Properties: Molecular formula $ C{12}H{15}NO $.

(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid

  • Structure : Chiral Boc-protected carboxylic acid.
  • Properties: Molecular formula $ C{12}H{19}NO_4 $. The Boc group facilitates peptide coupling, and the stereochemistry (S-configuration) is critical for enantioselective binding in drug targets .

Comparative Analysis

Functional Group Impact

  • Ketone (4a) : Enhances reactivity for further derivatization (e.g., Grignard additions) but complicates storage due to oxidation risks .
  • tert-Butyl Esters () : Improve stability but require harsher conditions for deprotection .
  • Oxa/Phenyl Substituents () : Modify electronic properties and bioavailability, favoring CNS applications .

Biological Activity

Methyl 4-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound possesses a spirocyclic structure that includes a nitrogen atom within its ring system. This configuration contributes to its distinct chemical reactivity and biological properties, making it a candidate for various therapeutic applications. The molecular formula is C9H13NO2C_9H_{13}NO_2 with a molecular weight of approximately 169.21 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their functions. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby altering physiological processes.
  • Antimicrobial Activity: Research suggests that it exhibits potential antimicrobial properties, making it relevant for the development of new antimicrobial agents.

Biological Activity Data

Recent studies have focused on the biological activities of this compound, highlighting its potential in medicinal applications.

Activity Description Reference
Antimicrobial PropertiesExhibits significant antimicrobial activity against various bacterial strains.
Enzyme InhibitionInhibits specific enzymes, impacting metabolic pathways and disease processes.
Potential Therapeutic UsesInvestigated for use in drug development targeting diseases such as cancer and infections.

Case Studies

  • Antimicrobial Studies:
    A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound demonstrated notable inhibitory effects on the growth of Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Research:
    Another investigation focused on the enzyme inhibition properties of this compound, revealing its ability to bind to active sites of specific enzymes, thus preventing substrate access and altering metabolic pathways critical in disease progression.

Research Findings

Research has shown that this compound's unique structure allows for diverse modifications, leading to derivatives with enhanced biological properties. The following table summarizes some related compounds and their unique features:

Compound Name Structural Features Unique Properties
Methyl 5-azaspiro[2.4]heptane-2-carboxylateSimilar spirocyclic structureDifferent nitrogen positioning affects reactivity
Methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylateVariation in stereochemistryPotentially altered biological activity due to stereochemistry
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateDifferent spirocyclic frameworkUnique reactivity due to oxo group presence

Q & A

Basic Research Question

  • Retrosynthetic analysis : Pistachio/BKMS databases propose feasible routes via spiro-intermediates .
  • DFT calculations : Gaussian 16 optimizes transition states for cyclopropane ring-opening reactions .
  • Reaxys : Filters reaction conditions (e.g., solvent, catalyst) from >50 analogous spiro compounds .

Example : Reaxys predicted 89% yield for a Suzuki coupling using Pd(PPh₃)₄ and K₂CO₃ in DMF .

How do structural modifications (e.g., substituents on the azaspiro ring) alter pharmacological properties?

Advanced Research Question

  • Hydrophobic groups (e.g., tert-butyl): Enhance blood-brain barrier penetration (logP increase by 1.2 units) .
  • Electron-withdrawing groups (e.g., nitro): Improve antibacterial activity but reduce metabolic stability .
  • Chiral centers : (S)-enantiomers show 5x higher affinity for bacterial DNA gyrase than (R)-forms .

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